Cas no 136-47-0 (Tetracaine hydrochloride)

Tetracaine hydrochloride 化学的及び物理的性質
名前と識別子
-
- tetracaine hydrochloride usp
- Tetracaine HCl
- 2-dimethylaminoethyl 4-n-butylaminobenzoate hydrochloride
- 4-(Butylamino)benzoic acid 2-(dimethylamino)ethyl ester hydrochloride
- 4-(butylamino)-Benzoic acid, 2-(dimethylamino)ethyl ester, monohydrochloride
- p-butylaminobenzoyl-2-dimethylaminoethanol hydrochloride
- Amethocaine hydrochloride
- Anethaine
- Butethanol
- Curtacain
- Decicain
- Gingicain M
- Menonasal
- Pantocaine
- Pontocaine hydrochloride
- Tetracaine hydrochloride
- Tonexol
- 2-(dimethylamino)ethyl 4-(butylamino)benzoate
- 2-(Dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride
- Dicain
- 4-(Butylamino)benzoic acid 2-(dimethylamino)ethyl ester,Ameth
- 4-(Butylamino)benzoic acid 2-(dimethylamino)ethyl ester,Amethocaine hydrochloride
- Amethocalne,Dlcalne,PONTOCAINE,PANTOCAINE
- anacel
- decicaine
- Tetracaine (hydrochloride)
- TETRACAINE HYDROCHLORIDE CRYSTALLINE, BP
- USP
- gingicainm
- Butylocaine
- Leocaine
- Intercaine
- Anethain
- Pantocain
- Dessicain
- Dicainum
- Tetracainium chloridum
- Tetracaine chlorhydrate
- Tetracaine monohydrochloride
- Amethocaine monohydrochloride
- 5NF5D4OPCI
- 4-(Butylamino)benzoi
- HY-B0473
- SW196411-3
- SR-01000075240-1
- Tetracaini hydrochloridum
- TETRACAINE HYDROCHLORIDE [MI]
- DTXCID4022448
- SPECTRUM1500564
- Tetracaine for system suitability
- TETRACAINE HYDROCHLORIDE [USP MONOGRAPH]
- 2-Dimethylaminoethanol 4-N-butylaminobenzoate hydrochloride
- TETRACAINE HYDROCHLORIDE [ORANGE BOOK]
- 2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrochloride
- TETRACAINE HYDROCHLORIDE [WHO-DD]
- SCHEMBL24370
- CHEMBL1255654
- Opera_ID_1220
- HMS1921C17
- 2-(Dimethylamino)ethyl p-(butylamino)benzoate monohydrochloride
- Comfortox Tetracaine
- NeuroMed Topical AnalgesicLA
- 2-(Dimethylamino)ethyl 4-(butylamino)benzoate monohydrochloride
- TETRACAINI HYDROCHLORIDUM [WHO-IP LATIN]
- EN300-6748838
- NCGC00261896-01
- NCGC00094458-01
- CCG-39266
- TETRACAINE HYDROCHLORIDE [JAN]
- MFCD00038912
- Tetracaine hydrochloride [USP:JAN]
- T1688
- TETRACAINE HYDROCHLORIDE [EP MONOGRAPH]
- NCGC00094458-03
- NCGC00094458-05
- SR-01000075240
- Tetracaine hydrochloride, >=99%
- D00741
- TETRACAINE HYDROCHLORIDE [WHO-IP]
- Q-201806
- SMR000058522
- Tetocaine
- KS-5059
- 53762-93-9
- TETRACAINE HYDROCHLORIDE (EP MONOGRAPH)
- SR-01000075240-6
- Tetracaine hydrochloride, meets USP testing specifications
- NSC757337
- EU-0101211
- AMETHOCAINE HYDROCHLORIDE [WHO-IP]
- MLS000069780
- Tetracaine hydrochloride, United States Pharmacopeia (USP) Reference Standard
- TETRACAINE-D6 HCL (N,N-DIMETHYL-D6)
- HMS1569D04
- NSC-757337
- UNII-5NF5D4OPCI
- DICAINUM [WHO-IP]
- Tetracaine hydrochloride, European Pharmacopoeia (EP) Reference Standard
- tetracainehydrochloride
- Protocaine hydrochloride (TN)
- TETRACAINE HYDROCHLORIDE (USP MONOGRAPH)
- p-(Butylamino)benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride
- TETRACAINE HYDROCHLORIDE COMPONENT OF KOVANAZE
- AC-774
- Tetracaine hydrochloride, Sigma Reference Standard
- TETRACAINE HYDROCHLORIDE [USP-RS]
- Z2756516968
- NeuroMed Topical Analgesic
- NCGC00094458-04
- 2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride
- Tetracaine Hydrochloride 1.0 mg/ml in Acetonitrile (as free base)
- BCP26339
- TETRACAINE HYDROCHLORIDE [MART.]
- NCGC00094458-02
- 2-(Dimethylamino)ethyl 4-(butylamino)benzoic acid hydrochloride
- TETRACAINE HYDROCHLORIDE (MART.)
- DTXSID6042448
- KOVANAZE COMPONENT TETRACAINE HYDROCHLORIDE
- Eclipse Topical AnalgesicLL
- EINECS 205-248-5
- NS00079216
- Protocaine hydrochloride
- Exactacain
- Tetraca
- Tox21_110290
- Tetracaine hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
- TETRACAINE HYDROCHLORIDE (USP-RS)
- PPWHTZKZQNXVAE-UHFFFAOYSA-N
- Tetracaine, HCl
- TETRACAINE HYDROCHLORIDE [VANDF]
- Tetracaine hydrochloride (JP17/USP)
- Amethocalne HCl
- BENZOIC ACID, p-(BUTYLAMINO)-, 2-(DIMETHYLAMINO)ETHYL ESTER, MONOHYDROCHLORIDE
- Viractin
- Tetracaine hydrochloride (Pontocaine)
- Q27262597
- NCGC00016049-02
- LP01211
- Tetracaine hydrochloride (USP:JAN)
- s2573
- Tetracaine for system suitability, European Pharmacopoeia (EP) Reference Standard
- 4-butylaminobenzoic acid dimethylaminoethyl ester hcl
- Benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester, monohydrochloride
- CHEBI:9469
- CAS-136-47-0
- TETRACAINE HYDROCHLORIDE [GREEN BOOK]
- 136-47-0
- Tox21_501211
- Benzoic acid, 4-(butylamino)-, 2-(dimethylamino)ethyl ester,monohydrochloride
- AKOS015888160
- FT-0603346
- NSC 757337
- NCGC00016049-07
- FT-0674941
- MLS002222164
- Pharmakon1600-01500564
- A807078
- T 7508
- Tox21_110290_1
- Tetracaine hydrochloride (JP18/USP)
- DB-042341
-
- MDL: MFCD00038912
- インチ: 1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H
- InChIKey: PPWHTZKZQNXVAE-UHFFFAOYSA-N
- ほほえんだ: Cl[H].O(C(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 300.160456g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 9
- どういたいしつりょう: 300.160456g/mol
- 単一同位体質量: 300.160456g/mol
- 水素結合トポロジー分子極性表面積: 41.6Ų
- 重原子数: 20
- 複雑さ: 249
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- トポロジー極表面積: 41.6A^2
- ひょうめんでんか: 0
- 同位体原子数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 白色または白色の結晶粉末
- 密度みつど: 1.1279 (rough estimate)
- ゆうかいてん: 147-150℃
- ふってん: 389.4°C at 760 mmHg
- フラッシュポイント: 189.3 oC
- 屈折率: 1.5200 (estimate)
- ようかいど: alcohol: solublesoluble 40 parts of solvent
- すいようせい: Soluble in water at 50mg/ml
- PSA: 41.57000
- LogP: 3.49200
- ようかいせい: 水に溶ける、エタノールに溶ける、エーテルやベンゼンに溶けない
- 蒸気圧: 2.87E-06mmHg at 25°C
- 酸性度係数(pKa): 8.39(at 25℃)
- マーカー: 9188
Tetracaine hydrochloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H317,H319
- 警告文: P280,P301+P310,P305+P351+P338
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 25-36-43
- セキュリティの説明: S26-S36/37-S45-S36/37/39-S22-S53
- RTECS番号:DG4900000
-
危険物標識:
- どくせい:LD50 i.p. in mice: 70 mg/kg (Dawes); also reported as LD50 in female mice (mg/kg): 13 i.v.; 35 s.c. (Bopp)
- 危険レベル:6.1
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.
- 包装等級:III
- 包装グループ:III
- リスク用語:R25; R36; R43
- 危険レベル:6.1
Tetracaine hydrochloride 税関データ
- 税関データ:
中国税関番号:
2942000000
Tetracaine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1198-500mg |
Tetracaine hydrochloride |
136-47-0 | 99.86% | 500mg |
¥ 164 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1688-5g |
Tetracaine hydrochloride |
136-47-0 | 98.0%(LC&T) | 5g |
¥195.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | YR471-25g |
Tetracaine hydrochloride |
136-47-0 | 98.5%,BR | 25g |
¥328.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002693-100g |
Tetracaine hydrochloride |
136-47-0 | 99% | 100g |
¥931 | 2023-09-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | YR471-5g |
Tetracaine hydrochloride |
136-47-0 | 98.5%,BR | 5g |
¥87.0 | 2022-06-10 | |
TRC | T291335-100g |
Tetracaine Hydrochloride |
136-47-0 | 100g |
$345.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1198-50 mg |
Tetracaine hydrochloride |
136-47-0 | 99.28% | 50mg |
¥680.00 | 2022-04-26 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0993539343-25g |
Tetracaine hydrochloride |
136-47-0 | 99% | 25g |
¥ 300.0 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002693-25g |
Tetracaine hydrochloride |
136-47-0 | 99% | 25g |
¥278 | 2023-09-10 | |
Enamine | EN300-6748838-0.05g |
2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride |
136-47-0 | 95.0% | 0.05g |
$19.0 | 2025-03-21 |
Tetracaine hydrochloride サプライヤー
Tetracaine hydrochloride 関連文献
-
Menglin Wei,Jiajia Liu,Yuanyuan Xia,Feng Feng,Wenyuan Liu,Feng Zheng RSC Adv. 2015 5 66420
-
Oksana Danylyuk,Volodymyr Sashuk CrystEngComm 2015 17 719
-
Harriott Nowell,J. Paul Attfield,Jason C. Cole,Philip J. Cox,Kenneth Shankland,Stephen J. Maginn,W. D. Sam Motherwell New J. Chem. 2002 26 469
-
N. D. Greenwood,I. W. Guppy Analyst 1974 99 313
-
Maksim Rapai?,Jovana Pani?,Branislava Teofilovi?,Nevena Gruji?-Leti?,Slobodan Gad?uri?,Milan Vrane? RSC Adv. 2022 12 26800
-
A. C. Mehta Analyst 1982 107 1379
-
7. In situ generated aminodiborane as a reagent for deoxygenative reduction of carboxamides to aminesAbhishek Nair,Vikas Tiwari,Ashutosh Verma,Parul Saini,Anil J. Elias Org. Chem. Front. 2023 10 327
-
Michael E. El-Kommos,Kamla M. Emara Analyst 1987 112 1253
-
Cong Zhang,Jihong Wen,Jing Yan,Yanbing Kao,Zhiqiang Ni,Xuejun Cui,Hongyan Wang RSC Adv. 2015 5 12123
-
Jicheng Lin,Jingfei Xue,Qian Xu,Zhe Liu,Chunyu Zhao,Jiahui Tang,Jiaxu Han,Sigen A,Wenxin Wang,Yehong Zhuo,Yiqing Li Biomater. Sci. 2022 10 5006
Tetracaine hydrochlorideに関する追加情報
Introduction to Tetracaine Hydrochloride (CAS No. 136-47-0)
Tetracaine Hydrochloride, with the chemical formula C₁₄H₂₁ClN₂O and CAS number 136-47-0, is a well-established local anesthetic agent widely utilized in both medical and pharmaceutical applications. Its chemical structure, characterized by a piperidine ring and an amide functional group, contributes to its potent pharmacological effects, making it a cornerstone in the field of regional anesthesia. This compound has been extensively studied for its efficacy and safety profiles, and recent advancements in medical research continue to highlight its significance in modern therapeutic practices.
The mechanism of action of Tetracaine Hydrochloride revolves around its ability to block sodium channels in nerve cells, thereby inhibiting the transmission of nerve impulses. This selective blockade leads to a temporary loss of sensation in the targeted area, which is particularly valuable in surgical procedures requiring localized anesthesia. The compound's rapid onset of action and relatively long duration make it a preferred choice for various clinical scenarios, including dental procedures, ophthalmic surgeries, and topical applications.
Recent studies have delved into the pharmacokinetic properties of Tetracaine Hydrochloride, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that the hydrochloride salt form enhances the compound's solubility, facilitating more efficient delivery through intravenous or topical routes. Furthermore, investigations have explored its potential interactions with other anesthetic agents, providing clinicians with a better understanding of how to optimize its use in combination therapies.
In the realm of ophthalmology, Tetracaine Hydrochloride has found applications as a pre-operative anesthetic agent to minimize patient discomfort during eye examinations and surgeries. Its ability to produce rapid analgesia without significant systemic effects makes it an ideal candidate for delicate ocular procedures. Additionally, emerging research suggests that Tetracaine Hydrochloride may have neuroprotective properties when used in specific concentrations, potentially offering benefits beyond mere anesthesia.
The safety profile of Tetracaine Hydrochloride has been thoroughly evaluated through decades of clinical use. While generally well-tolerated at recommended doses, excessive exposure or improper administration can lead to adverse effects such as systemic toxicity or allergic reactions. Therefore, it is imperative that healthcare professionals adhere to established guidelines regarding dosage and application techniques to mitigate risks effectively.
Advancements in drug delivery systems have also expanded the utility of Tetracaine Hydrochloride. Novel formulations, such as transdermal patches and sustained-release gels, have been developed to provide prolonged analgesia with reduced frequency of administration. These innovations not only enhance patient convenience but also improve overall treatment outcomes by maintaining consistent drug levels in the bloodstream.
The role of Tetracaine Hydrochloride in emergency medicine cannot be overstated. Its rapid onset and reliable efficacy make it a valuable tool for managing acute pain in trauma settings or during urgent surgical interventions. Researchers are continuously exploring new indications for this compound, including its potential use in pain management protocols for chronic conditions like neuropathic pain syndromes.
Environmental considerations also play a role in the broader context of Tetracaine Hydrochloride usage. Efforts are underway to develop eco-friendly formulations that minimize environmental impact while maintaining therapeutic efficacy. Such initiatives align with global trends toward sustainable healthcare practices and underscore the compound's relevance not just as a medical treatment but as part of a larger ecosystem of responsible pharmaceutical development.
In conclusion, Tetracaine Hydrochloride (CAS No. 136-47-0) remains a vital component of modern medicine due to its extensive therapeutic applications and well-documented safety profile. Ongoing research continues to uncover new possibilities for this versatile compound, reinforcing its importance in both clinical practice and academic study. As medical science progresses, it is likely that further refinements in its use will emerge, further solidifying its place as an indispensable tool in healthcare.
136-47-0 (Tetracaine hydrochloride) 関連製品
- 4740-24-3(4-(Butylamino)benzoic acid)
- 545375-30-2(Ethanolamine benzoate hydrochloride)
- 10497-05-9(Tris(trimethylsilyl) phosphate)
- 94-32-6(Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))
- 94-24-6(Tetracaine)
- 2208-05-1(Benzoic Acid 2-(Dimethylamino)ethyl Ester)
- 66-84-2(Glucosamine hydrochloride)
- 119413-54-6(Topotecan Hydrochloride)
- 771444-09-8(3-chlorocyclobutan-1-amine)
- 2763919-52-2([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)

